
2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione
説明
“2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione” is a chemical compound that belongs to the family of isoindoline derivatives. It has been studied for its potential as an inhibitor of acetylcholinesterase , which is significant in the context of Alzheimer’s disease .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with selected amino-containing compounds . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .科学的研究の応用
Tyrosinase Inhibition and Antioxidant Properties
- 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione derivatives demonstrate notable tyrosinase inhibitory activity, which is crucial for potential applications in treating hyperpigmentation disorders. One such compound showed higher activity than the positive control, arbutin, suggesting its efficacy as a skin-lightening agent. Additionally, these derivatives exhibit antioxidant properties, relevant for skincare and potentially for therapeutic applications in oxidative stress-related conditions (Then et al., 2018).
Chemosensory Applications
- A derivative of this compound, specifically designed as a chemosensor, has been found effective in the spectrophotometric detection of Cu(II) ions. This property makes it a potential candidate for applications in environmental monitoring and chemical analysis, where the detection of specific metal ions is critical (Patil et al., 2019).
Photophysical Properties and pH-Sensing Applications
- Certain pyrimidine-phthalimide derivatives, related to this compound, exhibit solid-state fluorescence and positive solvatochromism. These characteristics are crucial for developing novel colorimetric pH sensors and logic gates, highlighting their potential in biochemical and environmental sensing applications (Yan et al., 2017).
Corrosion Resistance Applications
- Phthalimide-functionalized benzoxazine coatings derived from this compound have shown significant corrosion resistance on mild steel. This indicates its potential utility in enhancing the durability of metal structures, particularly in environments prone to corrosive damage (Aly et al., 2020).
作用機序
Target of Action
Isoindoline derivatives have been known to modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents .
Mode of Action
It’s known that isoindoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some isoindoline derivatives have shown to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Biochemical Pathways
Isoindoline derivatives have been found to interact with various neurological systems such as gabaergic, glutamatergic (nmda and ampa receptors), and ion channels (calcium, sodium, potassium, and chloride channels), which play a crucial role in the pathophysiology of epilepsy .
Pharmacokinetics
The ADME properties of 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione are as follows :
These properties suggest that the compound has good bioavailability.
Result of Action
Isoindoline derivatives have shown potential therapeutic effects in various neurological disorders, including epilepsy and alzheimer’s disease .
生化学分析
Biochemical Properties
Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor D3 . This suggests that 2-(Pyridin-3-ylmethoxy)isoindoline-1,3-dione could potentially interact with this receptor and other related biomolecules. The nature of these interactions could be complex and may involve various biochemical reactions.
Molecular Mechanism
It is known that isoindoline derivatives can interact with the dopamine receptor D2 . This interaction could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
2-(pyridin-3-ylmethoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11-5-1-2-6-12(11)14(18)16(13)19-9-10-4-3-7-15-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOXXFMIVONEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


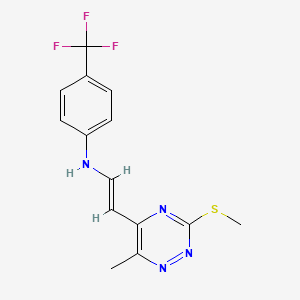
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)


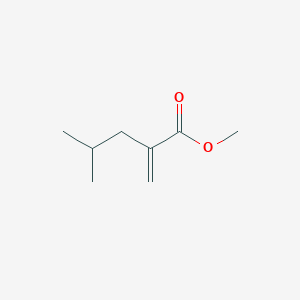



![2-[(4-Bromo-3-chloroanilino)carbonyl]benzoic acid](/img/structure/B3123427.png)
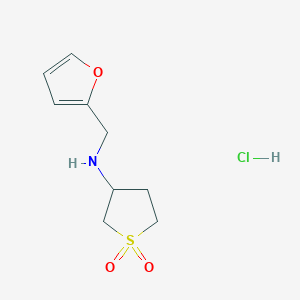
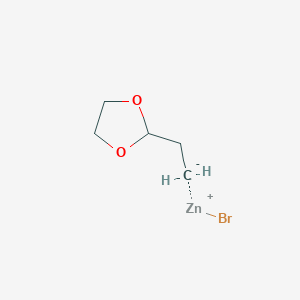
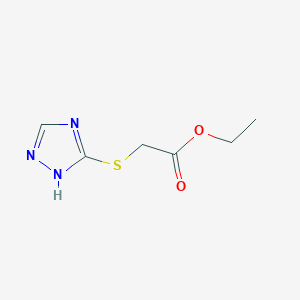
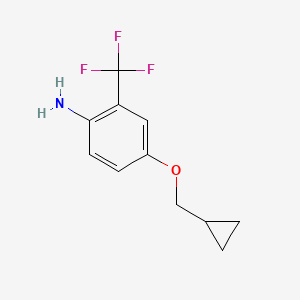
![3-[(Propane-2-sulfonyl)methyl]aniline](/img/structure/B3123491.png)
